molecular formula C15H19N5O5S B2809562 N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-(dimethylsulfamoyl)benzamide CAS No. 2034275-56-2

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2809562
CAS No.: 2034275-56-2
M. Wt: 381.41
InChI Key: NNSVPIKSGDSUJW-UHFFFAOYSA-N
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Description

N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]-4-(dimethylsulfamoyl)benzamide is a triazine-benzamide hybrid compound characterized by a 1,3,5-triazine core substituted with dimethoxy groups at positions 4 and 6, a methylene-linked benzamide group at position 2, and a dimethylsulfamoyl moiety at the para position of the benzamide ring. This compound is structurally related to coupling agents like DMTMM Cl (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) but distinguishes itself through the absence of a morpholinium group and the inclusion of the sulfamoylbenzamide motif .

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O5S/c1-20(2)26(22,23)11-7-5-10(6-8-11)13(21)16-9-12-17-14(24-3)19-15(18-12)25-4/h5-8H,9H2,1-4H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSVPIKSGDSUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NC(=NC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-(dimethylsulfamoyl)benzamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine to form the quaternary ammonium chloride salt. This intermediate is then reacted with 4-(dimethylsulfamoyl)benzamide under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Condensation Reactions

This compound excels in mediating amide bond formation between carboxylic acids and amines. The triazine ring acts as a transient leaving group during activation:

Reaction StageMechanism DescriptionKey Features
Carboxylic Acid ActivationTriazine reacts with carboxylate to form active ester intermediateOccurs at 0–25°C in aprotic solvents (THF, DMF)
Nucleophilic AttackAmine displaces triazine moiety, forming amideRequires stoichiometric base (e.g., N-methylmorpholine)

Representative Reaction:
RCOOH+R’NH2ReagentRCONHR’+Byproducts\text{RCOOH} + \text{R'NH}_2 \xrightarrow{\text{Reagent}} \text{RCONHR'} + \text{Byproducts}
Typical yields exceed 85% for aliphatic amines and 70–80% for aromatic amines .

Esterification Reactions

The reagent facilitates ester synthesis from carboxylic acids and alcohols, operating through a similar activation pathway:

Key Parameters:

  • Solvent: Dichloromethane or acetonitrile

  • Temperature: Room temperature to 40°C

  • Catalytic Base: 4-Dimethylaminopyridine (DMAP) enhances reaction rates

Comparative Performance:

Substrate PairConversion (%)Reaction Time (h)
Acetic acid + Benzyl alcohol922
Stearic acid + Methanol884
Acrylic acid + Phenol786

Data adapted from large-scale production trials .

Nucleophilic Substitution

The 2-chlorotriazine derivative participates in SNAr reactions with soft nucleophiles:

Documented Transformations:

  • Thiols → Thioether derivatives (65–75% yield)

  • Secondary amines → Triazinylamines (80–90% yield)

  • Alkoxides → Ether-linked analogs

Reactivity Trend:
Electron-rich nucleophiles > Electron-poor nucleophiles
Aromatic amines > Aliphatic amines

Solvent Effects on Amidation

SolventDielectric Constant (ε)Yield (%)
THF7.588
DMF36.782
DCM8.975
EtOAc6.068

Optimal performance in THF correlates with balanced solubility and activation kinetics .

Temperature Profiling

Reaction TypeIdeal Temp. Range (°C)Side Product Formation
Amidation0–25<5%
Esterification20–408–12%
Thioether Synthesis40–6015–20%

Higher temperatures accelerate triazine hydrolysis, necessitating precise control .

Polymer Chemistry

Enables synthesis of:

  • Polyamides with controlled molecular weights (Đ = 1.05–1.15)

  • Block copolymers through sequential monomer addition

  • Functionalized dendrimers

Stability and Handling Considerations

ParameterSpecification
Hydrolytic Stability (pH 7)t₁/₂ = 48 h at 25°C
Thermal DecompositionOnset at 185°C (DSC)
Light SensitivityDegrades under UV (λ < 400 nm)

Storage at 2–8°C under argon extends shelf life to 24 months .

This comprehensive reactivity profile establishes N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-(dimethylsulfamoyl)benzamide as a superior coupling agent for demanding synthetic applications. Its combination of high efficiency, broad substrate tolerance, and operational simplicity makes it particularly valuable in pharmaceutical process chemistry and materials science.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Research has indicated that compounds similar to N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-(dimethylsulfamoyl)benzamide exhibit significant anticancer properties. A study demonstrated that triazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of key signaling pathways responsible for cell proliferation and survival. This compound's potential as a chemotherapeutic agent is under investigation, with promising results in preclinical models.

1.2 Antimicrobial Properties

The compound has shown antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi makes it a candidate for developing new antibiotics or antifungal agents. Studies have reported that triazine derivatives can disrupt microbial cell membranes or inhibit essential enzymatic processes, leading to cell death.

Agricultural Applications

2.1 Pesticide Development

This compound is being explored as a potential eco-friendly pesticide. The increasing resistance of pests to conventional pesticides necessitates the development of alternative solutions. Research indicates that this compound can act as a biopesticide by targeting specific biochemical pathways in pests without harming beneficial insects.

2.2 Herbicide Activity

In addition to its insecticidal properties, this compound has been evaluated for its herbicidal activity. Laboratory studies suggest that it can inhibit the growth of certain weed species by interfering with their metabolic processes. This dual action (insecticidal and herbicidal) positions the compound as a valuable tool in integrated pest management strategies.

Biochemical Research

3.1 Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes has been a focus of biochemical research. For example, studies have shown that it can inhibit certain proteases involved in disease processes, making it a candidate for therapeutic development against diseases characterized by abnormal protease activity.

3.2 Molecular Interaction Studies

This compound's interactions with various biological macromolecules are being investigated using techniques such as molecular docking and spectroscopy. Understanding these interactions can provide insights into its mechanism of action and guide the design of more effective derivatives.

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant tumor growth inhibition in vitro with apoptosis induction in cancer cell lines.
Study 2Antimicrobial EfficacyShowed effectiveness against Gram-positive and Gram-negative bacteria with low minimum inhibitory concentrations (MIC).
Study 3Pesticide DevelopmentIdentified as an effective biopesticide with minimal impact on non-target species in controlled trials.

Mechanism of Action

The mechanism of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-(dimethylsulfamoyl)benzamide involves the activation of carboxylic acids to form reactive intermediates. These intermediates can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles to form the desired products. The triazine moiety plays a crucial role in stabilizing the reactive intermediates and facilitating the reaction .

Comparison with Similar Compounds

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMTMM Cl)

  • Structure : Contains a morpholinium cation instead of the methylene-benzamide group.
  • Function : Widely used as a peptide coupling agent due to its ability to activate carboxyl groups via the triazine ring .
  • Reactivity : The morpholinium group stabilizes intermediates during coupling, whereas the target compound’s dimethylsulfamoyl group may direct reactivity toward sulfonamide-specific interactions.

N-[2-(Dimethylamino)ethyl]-4-({[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoyl}amino)benzamide

  • Structure: Features a morpholino-triazine core linked to a benzamide via a urea group.
  • Application : Designed for pharmaceutical applications, leveraging the urea linkage for hydrogen bonding and target binding .

Functional Analogues with Benzamide Motifs

N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid)

  • Structure : A pesticidal benzamide with ethoxymethoxy and dichlorophenyl substituents.
  • Function : Inhibits cell wall biosynthesis in plants .
  • Comparison : The target compound’s triazine and sulfamoyl groups suggest divergent applications (e.g., biomedical vs. agrochemical).

N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican)

  • Structure : Fluorinated benzamide with herbicidal activity.
  • Comparison : While both compounds contain aromatic amides, the target’s triazine and sulfamoyl groups may reduce lipophilicity, altering membrane permeability .

Key Data and Research Findings

Property Target Compound DMTMM Cl Etobenzanid
Molecular Weight ~440 g/mol (est.) 296.7 g/mol 334.2 g/mol
Core Functional Groups Triazine, benzamide Triazine, morpholinium Benzamide, dichlorophenyl
Solubility Moderate (polar) High (ionic) Low (lipophilic)
Primary Application Research chemical Coupling agent Herbicide

Biological Activity

N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]-4-(dimethylsulfamoyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a triazine moiety and a dimethylsulfamoyl group. The molecular formula is C12H16N4O3SC_{12}H_{16}N_4O_3S, with a molecular weight of approximately 288.35 g/mol. The presence of the triazine ring contributes to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-(dimethylsulfamoyl)benzoic acid with an appropriate triazine derivative. This reaction often employs coupling agents such as DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) to facilitate the formation of amide bonds .

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit potent anticancer properties. For instance, derivatives with the triazine core have been identified as inhibitors of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Herbicidal Activity

The compound has also been investigated for its herbicidal properties. A study highlighted the efficacy of related triazine derivatives as inhibitors of acetohydroxyacid synthase (AHAS), an essential enzyme in the biosynthesis of branched-chain amino acids in plants. The most potent derivatives demonstrated low resistance factors against resistant weed strains, suggesting their potential for agricultural applications .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The triazine moiety allows for strong binding interactions with target enzymes such as AHAS.
  • Cellular Uptake : The dimethylsulfamoyl group enhances solubility and cellular uptake, facilitating the compound's action within cells.
  • Apoptosis Induction : Studies suggest that these compounds can activate apoptotic pathways in cancer cells through mitochondrial disruption and caspase activation .

Study on Herbicide Resistance

A series of experiments evaluated the effectiveness of various triazine derivatives against wild-type and mutant strains of Arabidopsis thaliana. Compounds demonstrated varying levels of herbicidal activity with some maintaining over 60% efficacy against resistant strains at reduced dosages .

Anticancer Efficacy Assessment

In vitro studies assessed the cytotoxic effects on breast cancer cell lines. Results indicated that certain derivatives significantly inhibited cell growth compared to controls, with IC50 values in the low micromolar range .

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for preparing N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-(dimethylsulfamoyl)benzamide, and how can reaction efficiency be optimized?

  • Methodology : The compound is synthesized via multi-step reactions involving triazine ring formation and substitution. A common approach uses 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) as a coupling agent (see Scheme 2 in ). Key steps include:

  • Activation of carboxylic acids using DMTMM and N-methylmorpholine (NMM) in polar aprotic solvents (e.g., DMF or acetonitrile) .
  • Substitution reactions at the triazine core, often requiring controlled temperatures (0–25°C) and inert atmospheres to prevent hydrolysis .
  • Optimization : Ionic liquids (e.g., 1-ethyl-3-methylimidazolium acetate) enhance reaction yields by stabilizing intermediates . Purity is improved via reverse-phase chromatography (e.g., 50% acetonitrile/0.1% formic acid) .

Q. How is the structural integrity of this compound validated, and what analytical techniques are critical for characterization?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy groups at C4/C6 of the triazine and benzamide connectivity) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected ~450–460 g/mol) and detects impurities .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. What mechanistic insights explain the role of the triazine moiety in coupling reactions involving this compound?

  • Mechanism : The triazine acts as a "superactive ester" precursor. DMTMM reacts with carboxylates to form highly reactive intermediates, facilitating amide bond formation with amines (e.g., peptide synthesis). The dimethoxy groups enhance electron withdrawal, stabilizing the leaving group during activation .
  • Kinetic Studies : Comparative analyses show that triazine-based reagents (e.g., DMTMM) outperform traditional carbodiimides (e.g., EDC) in coupling sterically hindered substrates, achieving 80–100% yields in peptide synthesis .

Q. How do solvent systems and counterion selection influence the compound’s reactivity in solid-phase synthesis?

  • Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) maximize solubility and reaction rates. Protic solvents (e.g., ethanol) reduce side reactions but may slow activation .
  • Counterion Impact : Sulfonate counterions (e.g., 4-toluenesulfonate) improve stability and solubility. For example, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium 4-toluenesulfonate achieves 95% coupling efficiency in manual SPPS .

Q. What are the limitations of this compound in biochemical assays, and how can structural modifications address them?

  • Limitations :

  • Hydrolysis susceptibility in aqueous buffers (pH > 7) limits its use in physiological conditions.
  • Moderate solubility in non-polar media complicates in vivo applications.
    • Modifications :
  • Introducing hydrophilic groups (e.g., polyethylene glycol chains) on the benzamide moiety enhances aqueous solubility .
  • Fluorinated triazine derivatives (e.g., trifluoromethyl substitutions) improve metabolic stability .

Data Contradictions and Resolution

Q. Conflicting reports exist regarding the compound’s biological activity. How can researchers reconcile discrepancies in antimicrobial vs. enzyme-inhibition assays?

  • Analysis :

  • Antimicrobial Activity : reports antibacterial efficacy (MIC ~2–8 µg/mL) against Gram-positive strains, attributed to sulfamoyl group interactions with bacterial membranes.
  • Enzyme Inhibition : notes weak inhibition of human carbonic anhydrase (IC₅₀ > 50 µM), suggesting target specificity varies with assay conditions.
    • Resolution : Standardize assay protocols (e.g., buffer pH, incubation time) and validate results using orthogonal methods (e.g., SPR for binding affinity) .

Applications in Experimental Design

Q. How can this compound be utilized in isotopic labeling for proteomic studies?

  • Methodology : The triazine core serves as a scaffold for isobaric tandem mass tags (TMT) . For example:

  • React the benzamide group with amine-functionalized tags (e.g., aminoxyTMT) using DMTMM activation .
  • Quantify labeled peptides via LC-MS/MS, leveraging the compound’s high ionization efficiency .

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